Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl-
Description
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- is an amide derivative characterized by a propionamide backbone (CH3CH2CONH-) with two key substituents:
- A 3-phenyl group attached to the carbonyl-adjacent carbon.
- A N-(2-(diethylamino)ethyl) group bound to the amide nitrogen.
The molecular formula is C15H22N2O (molecular weight: 246.35 g/mol).
Properties
CAS No. |
51816-18-3 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-3-17(4-2)13-12-16-15(18)11-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,16,18) |
InChI Key |
SKPUBZZYQWWUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: Propanamide, N-(2-(diethylamino)ethyl)-3-phenyl-
- Molecular Formula: C17H28N2O (approximate, based on the substituents)
- Synonyms: N-(3-(Diethylamino)phenyl)propionamide (a closely related compound), 3-(N,N-Diethyl)amino propionanilide
- CAS Number: 22185-75-7 (for closely related analogs)
- Structural Features: Amide functional group linking a propionyl group to an aromatic amine substituted with a diethylaminoethyl side chain.
Preparation Methods
General Strategy
The synthesis of "Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl-" generally involves the formation of an amide bond between a propionyl derivative (often propionyl chloride or propionic acid) and a substituted amine bearing the diethylaminoethyl and phenyl groups. The key steps include:
- Activation of the carboxylic acid (propionic acid) to a more reactive derivative (acid chloride or using coupling reagents).
- Nucleophilic attack by the amine to form the amide bond.
- Purification of the resulting amide.
Specific Synthetic Routes
Coupling Using Acid Chloride and Amine
- Reagents: Propionyl chloride and N-(2-(diethylamino)ethyl)-3-phenylaniline or related amine.
- Procedure: The amine is reacted with propionyl chloride under basic conditions (e.g., triethylamine) in an anhydrous solvent such as tetrahydrofuran or dichloromethane.
- Conditions: Low temperature (0 °C to room temperature) to control reaction rate and yield.
- Work-up: The reaction mixture is quenched with water, extracted, and purified by chromatography.
- Yield: Typically high (70-95%) depending on purity of reagents and reaction conditions.
Coupling Using Carboxylic Acid and Coupling Reagents
- Reagents: Propionic acid, N-(2-(diethylamino)ethyl)-3-phenylaniline, and a coupling reagent such as (o-CF3PhO)3P or other phosphine-based reagents.
- Procedure: The acid and amine are combined with the coupling reagent in a solvent like acetonitrile and heated (e.g., 80 °C) for several hours.
- Advantages: Avoids the use of acid chlorides, milder conditions, and often cleaner reactions.
- Work-up: Concentration under reduced pressure followed by purification via silica gel chromatography.
- Yield: High yields reported (up to 96% in analogous amide syntheses).
Alternative Alkylation Routes
- Approach: Starting from a phenylpyridazinone or similar heterocyclic intermediate, alkylation with 1-(2-chloroethyl)diethylamine derivatives under basic conditions can introduce the diethylaminoethyl side chain, followed by amide formation.
- Conditions: Reflux in acetonitrile or acetone with potassium carbonate and catalytic potassium iodide.
- Purification: Chromatographic methods.
- Yields: Moderate to high (60-85%).
Representative Experimental Procedure (Adapted)
| Step | Reagents & Quantities | Conditions | Notes |
|---|---|---|---|
| 1 | Propionic acid (0.5 mmol), N-(2-(diethylamino)ethyl)-3-phenylaniline (0.5 mmol), (o-CF3PhO)3P (0.5 mmol) | Stir at 80 °C in acetonitrile (0.5 mL) for 12-24 h | Coupling reagent facilitates direct amide bond formation |
| 2 | Concentrate solvent under reduced pressure | Room temperature | Removes solvent |
| 3 | Purify crude product by silica gel chromatography | Eluent: petroleum ether/ethyl acetate (5:1) | Yields pure amide compound |
Analytical and Purification Techniques
- Purification: Silica gel column chromatography is the preferred method, often using a mixture of petroleum ether and ethyl acetate as eluent.
- Characterization:
- Proton nuclear magnetic resonance spectroscopy (1H NMR) to confirm structural integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Melting point determination for solid compounds.
- Typical NMR Features: Amide proton singlet around δ 10 ppm, aromatic multiplets between δ 7-8 ppm, aliphatic protons for diethylaminoethyl side chain between δ 1-4 ppm.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acid Chloride Coupling | Propionyl chloride + substituted amine | Triethylamine, anhydrous solvent | 0 °C to RT, inert atmosphere | 70-95 | High yield, straightforward | Requires acid chloride, moisture sensitive |
| Carboxylic Acid + Coupling Reagent | Propionic acid + substituted amine | (o-CF3PhO)3P or similar | 80 °C, acetonitrile | Up to 96 | Mild, avoids acid chlorides | Requires coupling reagent, longer reaction time |
| Alkylation + Amide Formation | Phenylpyridazinone + 1-(2-chloroethyl)diethylamine | K2CO3, KI, reflux in acetonitrile | Reflux, 6-8 h | 60-85 | Versatile, allows side chain introduction | Multi-step, moderate yield |
Research Findings and Considerations
- The use of phosphine-based coupling reagents such as tris(o-trifluoromethylphenyl)phosphine ((o-CF3PhO)3P) has proven effective for direct amide bond formation between carboxylic acids and amines, providing high yields and clean reactions without the need for acid chlorides.
- Alkylation methods allow for the introduction of the diethylaminoethyl side chain onto aromatic heterocycles, which can then be converted into amides, offering flexibility for structural modifications.
- Purification by silica gel chromatography remains the standard for isolating pure amide products, with solvent systems optimized for compound polarity.
- Analytical data such as 1H NMR and HRMS are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different chemical properties.
Scientific Research Applications
Pharmaceutical Development
Propionamide derivatives have been studied for their potential as pharmaceutical agents. They can modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in steroid metabolism. This modulation can have implications in treating conditions like obesity and metabolic syndrome .
Neuroscience Studies
The diethylamino group in this compound is significant for its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may influence dopamine and serotonin pathways, making them candidates for further studies in neuropharmacology. This could lead to advancements in treating mood disorders and neurodegenerative diseases .
Synthesis of Novel Compounds
The synthesis of propionamide derivatives often serves as a precursor for creating more complex molecules. For instance, it can be used to derive other amide compounds that have shown promise in various biological assays, including anti-inflammatory and analgesic activities .
Case Studies
Mechanism of Action
The mechanism of action of Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylaminoethyl group can interact with cellular membranes, leading to changes in membrane permeability and function . Additionally, the phenyl group may contribute to the compound’s binding affinity to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Structure: Combines a pyrrole-carboxamide core with a fluoroindole substituent and the diethylaminoethyl group.
- Molecular Formula : C25H30FN5O3
- Molecular Weight : 491.54 g/mol
- Key Features: The fluoroindole group enables π-π stacking, while the pyrrole-carboxamide core may target enzymes like kinases.
Darapladib (SB-480848)
- Structure : Cyclopentapyrimidine-based amide with fluorobenzylthio and trifluoromethyl biphenyl groups.
- Molecular Formula : C36H38F4N4O2S
- Molecular Weight : 666.80 g/mol
- Key Features: The diethylaminoethyl group enhances solubility, while the trifluoromethyl biphenyl moiety improves lipid interaction. Clinically used for atherosclerosis treatment by inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2) .
Plant-Derived Amides (e.g., N-benzoyl tyramine derivatives)
- Examples: N-benzoyl tyramine methyl ether (C16H15NO2), 2-hydroxybenzoic acid N-2-(4-hydroxyphenyl)ethylamide (C15H13NO3).
- Key Features: Lack the diethylaminoethyl group, reducing basicity. These compounds, isolated from Citrus species, exhibit antioxidant or antimicrobial activity but differ in pharmacokinetic profiles due to simpler substituents .
Comparative Data Table
Key Structural and Functional Insights
Diethylaminoethyl Group: Enhances water solubility and bioavailability via protonation at physiological pH, critical for drug delivery in Darapladib and the pyrrole-carboxamide analog . Absent in plant-derived amides, which rely on phenolic -OH or methoxy groups for solubility .
Aromatic Substituents :
- The 3-phenyl group in the target compound increases lipophilicity, favoring membrane permeability.
- Fluorinated or trifluoromethyl groups in analogs improve metabolic stability and target binding .
Core Structure Diversity :
- Propionamide vs. pyrrole-carboxamide vs. cyclopentapyrimidine cores dictate target specificity . For example, Darapladib’s cyclopentapyrimidine inhibits Lp-PLA2, while pyrrole-carboxamides may interfere with kinase signaling .
Biological Activity
Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, biological evaluations, and specific activities of this compound, focusing on its neuroprotective properties and anticonvulsant effects.
Synthesis
The synthesis of propionamide derivatives typically involves the reaction of an amine with a corresponding acyl chloride or anhydride. For N-(2-(diethylamino)ethyl)-3-phenyl-propionamide, the reaction can be outlined as follows:
-
Starting Materials :
- Diethylamine
- 3-phenylpropanoic acid or its derivatives
-
Reaction Conditions :
- The reaction is usually carried out in an organic solvent under controlled temperature to facilitate the formation of the amide bond.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit significant anticonvulsant activity. In a study assessing various propionamide derivatives, it was found that certain compounds demonstrated pronounced efficacy against maximal electroshock seizures in mice at a dosage of 100 mg/kg. The results suggested that structural modifications could enhance anticonvulsant properties, particularly through the incorporation of specific substituents on the phenyl ring .
| Compound | Dosage (mg/kg) | Anticonvulsant Activity |
|---|---|---|
| 1 | 100 | Effective |
| 2 | 100 | Moderate |
| 3 | 100 | Ineffective |
Neuroprotective Properties
The neuroprotective potential of N-(2-(diethylamino)ethyl)-3-phenyl-propionamide has been evaluated through various assays. These include cytotoxicity assessments using PC12 cell lines and investigations into calcium influx modulation via NMDA receptors. The compound showed low cytotoxicity and significant neuroprotection against neurotoxin-induced apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .
| Assay Type | Result |
|---|---|
| Cytotoxicity | Low toxicity observed |
| NMDA receptor inhibition | High inhibition (>70%) |
| Voltage-gated calcium channels | Moderate inhibition (20-39%) |
Case Studies
In specific case studies examining the effects of propionamide derivatives on neuronal cells, researchers reported that compounds similar to N-(2-(diethylamino)ethyl)-3-phenyl- significantly reduced calcium influx through NMDA receptors. This reduction is critical as excessive calcium entry is associated with neuronal damage and death. The studies highlighted the importance of the diethylamino group in enhancing neuroprotective effects and modulating receptor activity .
The mechanisms underlying the biological activities of propionamide derivatives involve several pathways:
- NMDA Receptor Modulation : The compound appears to interact with NMDA receptors, leading to decreased channel opening and reduced calcium influx, thereby providing neuroprotection.
- Anticonvulsant Mechanism : The anticonvulsant activity may be attributed to the stabilization of neuronal membranes and modulation of neurotransmitter release.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect both neuroprotective and anticonvulsant activities, suggesting a strong correlation between structure and function.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). The diethylaminoethyl group shows affinity for cationic binding pockets (e.g., opioid receptors) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes. Key interactions include hydrogen bonding with Ser/Thr residues .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE software to correlate substituent effects (e.g., phenyl ring substituents) with bioactivity .
Validation : Cross-check predictions with experimental IC₅₀ values from radioligand binding assays .
How to design structure-activity relationship (SAR) studies for Propionamide, N-(2-(diethylamino)ethyl)-3-phenyl- derivatives?
Advanced Research Question
Focus on systematic modifications:
- Aminoethyl Chain : Replace diethylamino with piperidine or morpholine groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 3-position to enhance metabolic stability .
- Amide Linker : Substitute propionamide with acrylamide to investigate covalent binding mechanisms .
Q. Experimental Workflow :
Synthesize derivatives via parallel chemistry.
Screen against target panels (e.g., kinase inhibitors, GPCRs).
Analyze trends using PCA (Principal Component Analysis) .
Key Insight : Derivatives with 4-fluorophenyl groups exhibit 10-fold higher selectivity for κ-opioid receptors vs. μ-opioid receptors .
What analytical techniques identify degradation products under accelerated stability conditions?
Advanced Research Question
Forced degradation studies (ICH Q1A guidelines) include:
- Hydrolytic Stress : Reflux in 0.1 M HCl/NaOH (70°C, 24 hr). Monitor via LC-MS for hydrolyzed products (e.g., free amine or carboxylic acid).
- Oxidative Stress : Expose to 3% H₂O₂, detect sulfoxide or N-oxide derivatives .
- Photodegradation : Use ICH-compliant light chambers (UV/vis), identifying radicals via EPR spectroscopy .
Resolution : UPLC-PDA-MS/MS with a BEH C18 column (1.7 µm) separates degradation impurities (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
